6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine
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Overview
Description
6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a cyclopropyl group at the 2nd position, and a methyl group at the 3rd position. The imidazo[1,2-b]pyridazine scaffold is known for its wide range of applications in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine typically involves the functionalization of the imidazo[1,2-b]pyridazine core. One common method includes the reaction of imidazo[1,2-b]pyridazine with bromine, cyclopropyl, and methylating agents under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents, catalysts, and solvents is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: This compound has similar structural features but includes a chlorine atom at the 6th position instead of a cyclopropyl group.
6-Bromo-2-methylimidazo[1,2-b]pyridazine: This compound lacks the cyclopropyl group and has a simpler structure.
Uniqueness
6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents with specific biological activities.
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
6-bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C10H10BrN3/c1-6-10(7-2-3-7)12-9-5-4-8(11)13-14(6)9/h4-5,7H,2-3H2,1H3 |
InChI Key |
ZTDVKQYMNRFEON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1N=C(C=C2)Br)C3CC3 |
Origin of Product |
United States |
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